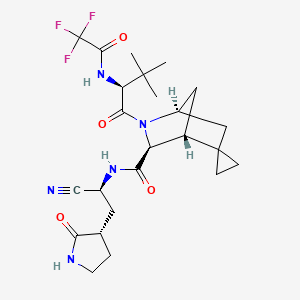![molecular formula C28H52NO7P B12393521 [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1199257-41-4](/img/structure/B12393521.png)
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including esterification, phosphorylation, and quaternization reactions. The process begins with the esterification of a suitable alcohol with an unsaturated fatty acid, followed by the phosphorylation of the resulting ester. The final step involves the quaternization of the phosphate ester with a trimethylamine derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the consistent quality and yield of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The unsaturated fatty acid chain can be reduced to a saturated chain.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated fatty acid derivative.
Substitution: Formation of various substituted phospholipids.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study the behavior of phospholipids in different environments. It is also employed in the synthesis of complex lipid molecules for research purposes.
Biology
In biological research, this compound is used to investigate the role of phospholipids in cell membrane structure and function. It is also utilized in studies related to lipid metabolism and signaling pathways.
Medicine
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties. It is also employed in the production of biodegradable surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it interacts with other lipid molecules to modulate membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a precursor for the synthesis of bioactive lipid mediators. Molecular targets include membrane-bound enzymes and receptors involved in lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but lacks the trimethylazaniumyl group.
Phosphatidylethanolamine: Another phospholipid found in cell membranes, differing in the head group structure.
Phosphatidylserine: Contains a serine head group, involved in cell signaling and apoptosis.
Uniqueness
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate membrane properties and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1199257-41-4 |
|---|---|
Molecular Formula |
C28H52NO7P |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h12-13,15-16,18-19,27,30H,5-11,14,17,20-26H2,1-4H3/b13-12-,16-15-,19-18-/t27-/m1/s1 |
InChI Key |
YHGXYYIGHBPDMX-BUTFDPNWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




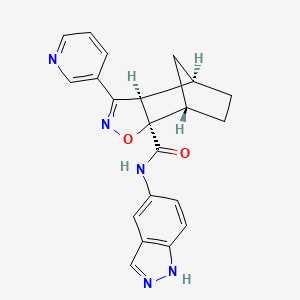
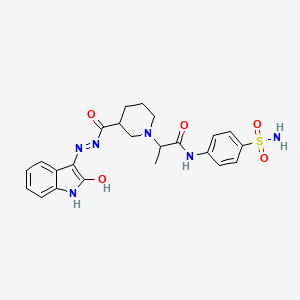

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
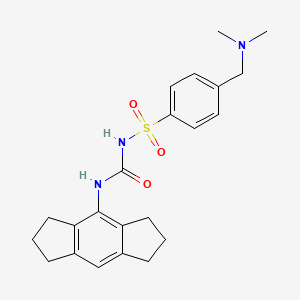
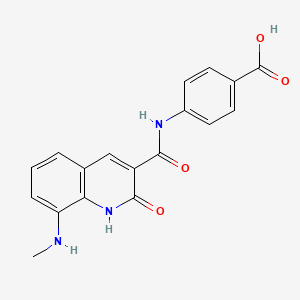
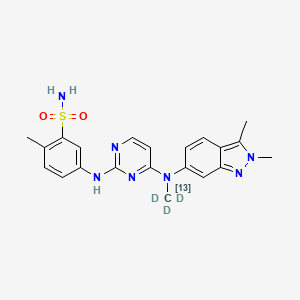

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

